molecular formula C12H13N3 B1497058 2-(4-Phenylpyrimidin-2-yl)ethanamine CAS No. 886367-92-6

2-(4-Phenylpyrimidin-2-yl)ethanamine

Cat. No. B1497058
CAS RN: 886367-92-6
M. Wt: 199.25 g/mol
InChI Key: XGKUBUPOXLTBPF-UHFFFAOYSA-N
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Description

“2-(4-Phenylpyrimidin-2-yl)ethanamine” is a versatile chemical compound that finds wide applications in scientific research, aiding breakthroughs in drug development, organic synthesis, and pharmacology .

Scientific Research Applications

Catalytic Applications

Chiral synthons based on pyridyl and phenyl groups have been synthesized and utilized in the asymmetric transfer hydrogenation (ATH) of ketones. These compounds, including various nickel complexes, exhibit moderate catalytic activities and enantiomeric excess, indicating their potential in asymmetric synthesis processes (Kumah et al., 2019).

Material Science

Research has focused on the development of novel materials, such as soluble polyetherimides with improved thermal stability, organo-solubility, and flame retardancy. These materials were synthesized from a phosphinated dietheramine prepared via nucleophilic substitution and catalytic hydrogenation (Lin et al., 2011).

Medicinal Chemistry

Studies on Cu(II) complexes with tridentate ligands have shown promising DNA binding propensity, nuclease activity, and cytotoxicity against cancer cell lines, suggesting potential applications in chemotherapy (Kumar et al., 2012). Additionally, immobilized amine transaminase from Vibrio fluvialis was successfully utilized for the synthesis of key intermediates in drug production, highlighting the enzyme's potential in pharmaceutical synthesis (Semproli et al., 2020).

Environmental Science

The development of electrochemical sensors for the trace level detection of mercury and cadmium utilized phenylpyrimidin-related compounds as recognition layers, demonstrating high sensitivity and selectivity (Shah et al., 2017).

Mechanism of Action

Target of Action

The primary target of 2-(4-Phenylpyrimidin-2-yl)ethanamine is the cyclin-dependent protein kinases (CDKs) . CDKs are important protein serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription .

Mode of Action

This compound interacts with CDKs, particularly CDK6, inhibiting their activity . The compound binds to the active site of CDK6, preventing it from phosphorylating its substrates . This inhibitory activity disrupts the normal function of CDK6, leading to changes in cell cycle progression and transcription regulation .

Biochemical Pathways

The inhibition of CDK6 by this compound affects the cell cycle and transcription pathways . CDK6 is involved in the regulation of cell cycles (CDKs1–6, 11, and 14–18) and transcriptions (CDKs7–13, 19 and 20) . By inhibiting CDK6, the compound disrupts these pathways, leading to downstream effects such as cell cycle arrest and altered gene expression .

Pharmacokinetics

The compound’s molecular weight (19925) and structure suggest that it may have good bioavailability .

Result of Action

The inhibition of CDK6 by this compound leads to molecular and cellular effects such as cell cycle arrest and altered gene expression . These effects can result in the inhibition of cell proliferation, making the compound potentially useful in the treatment of diseases characterized by abnormal cell growth, such as cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound should be stored in a controlled environment to maintain its stability . Additionally, the compound’s efficacy can be influenced by factors such as the presence of other drugs, the patient’s health status, and genetic variations .

properties

IUPAC Name

2-(4-phenylpyrimidin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-8-6-12-14-9-7-11(15-12)10-4-2-1-3-5-10/h1-5,7,9H,6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKUBUPOXLTBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650843
Record name 2-(4-Phenylpyrimidin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886367-92-6
Record name 2-(4-Phenylpyrimidin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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